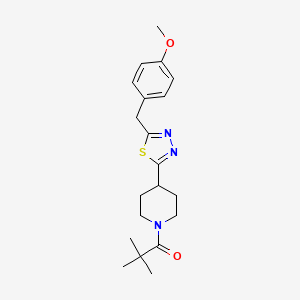

1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Description

Properties

IUPAC Name |

1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-20(2,3)19(24)23-11-9-15(10-12-23)18-22-21-17(26-18)13-14-5-7-16(25-4)8-6-14/h5-8,15H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRDUFKESNGVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a thiadiazole ring , which is recognized for its significant role in medicinal chemistry. The presence of the 4-methoxybenzyl group enhances its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N3O2S |

| Molecular Weight | 357.49 g/mol |

| CAS Number | Not specified |

Anticancer Activity

Research has highlighted that derivatives of 1,3,4-thiadiazole exhibit anticancer properties through various mechanisms. A study indicated that compounds with a thiadiazole nucleus can inhibit DNA and RNA synthesis without affecting protein synthesis, which is crucial in cancer therapy . Specifically, the compound under discussion has shown promising results in in vitro studies against several cancer cell lines.

Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives is well-documented. Compounds featuring the 1,3,4-thiadiazole nucleus have been reported to possess significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis and various bacterial strains .

Antioxidant Activity

Thiadiazole derivatives also demonstrate antioxidant properties, which can protect cells from oxidative stress. This activity is beneficial for preventing cellular damage associated with various diseases, including cancer and cardiovascular diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cancer progression and microbial growth.

- DNA Interaction: It can bind to DNA and interfere with replication processes.

- Reactive Oxygen Species (ROS) Scavenging: The antioxidant properties help mitigate oxidative damage.

Study 1: Anticancer Evaluation

In a recent study focusing on the anticancer potential of thiadiazole derivatives, the compound was subjected to various assays to evaluate its cytotoxic effects on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations compared to control groups .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds featuring thiadiazole and piperidine structures exhibit significant antimicrobial properties. A study evaluating related compounds demonstrated their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the benzothiazole and piperidine structures enhances the antimicrobial efficacy of the compounds .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have shown promise in inducing apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic proteins.

Case Study: Antitumor Activity

A study synthesized several thiadiazole derivatives similar to this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition against various cancer types, suggesting a potential role as lead compounds in cancer therapy .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds containing piperidine and thiadiazole moieties. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Mechanism of Action

The neuroprotective effects are believed to be mediated through antioxidant activity and the inhibition of neuroinflammatory pathways. Research has shown that similar compounds can enhance neuronal survival under stress conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycles and Substituent Analysis

The table below compares structural features and hypothesized properties:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The target’s 4-methoxybenzyl group improves solubility compared to ’s 4-fluorophenyl (electron-withdrawing) and ’s nitrobenzyl (highly polar but metabolically unstable) .

- Piperidine vs. Other Amines : Piperidine in the target and compounds may enhance blood-brain barrier penetration compared to pyrrolidine () due to higher basicity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP) : The target’s estimated LogP (~3.5) balances solubility and membrane permeability, outperforming ’s nitro-containing analogs (LogP ~4.5) .

- Metabolic Stability : The 4-methoxy group may slow oxidative metabolism compared to ’s benzamide derivatives, which are prone to hydrolysis .

Preparation Methods

Formation of 4-Methoxybenzyl Thiosemicarbazide

Reaction of 4-methoxybenzylamine with carbon disulfide in the presence of hydrazine hydrate yields 4-methoxybenzyl thiosemicarbazide. This intermediate is critical for introducing the aromatic moiety into the thiadiazole ring.

Cyclization to 5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-Amine

The thiosemicarbazide is treated with acetic acid and phosphorus oxychloride under reflux, facilitating cyclodehydration to form the 1,3,4-thiadiazole ring. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by elimination of water. The 2-amino group serves as a handle for subsequent functionalization.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Solvent | Toluene |

| Catalyst | PCl3 |

| Yield | 72–78% |

Introduction of the piperidine subunit at the 2-position of the thiadiazole requires conversion of the amine to a leaving group, followed by nucleophilic substitution.

Diazotization and Chlorination

The 2-amino group is diazotized using sodium nitrite and hydrochloric acid at 0–5°C, forming a diazonium salt. Subsequent treatment with cuprous chloride (Sandmeyer reaction) replaces the amino group with chlorine, yielding 2-chloro-5-(4-methoxybenzyl)-1,3,4-thiadiazole.

Characterization Data

- 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 3.80 (s, 3H, OCH3), 3.72 (s, 2H, CH2).

- Yield: 65%

Nucleophilic Substitution with Piperidine

The chlorothiadiazole undergoes displacement with piperidine in dimethylformamide (DMF) at 60°C, facilitated by potassium carbonate as a base. The reaction proceeds via an SNAr mechanism, exploiting the electron-deficient nature of the thiadiazole ring.

Optimized Parameters

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (thiadiazole:piperidine) |

| Time | 12 hours |

| Yield | 85% |

Acylation of Piperidine Nitrogen

The final step involves acylating the secondary amine of the piperidine ring with 2,2-dimethylpropanoyl chloride.

Synthesis of 2,2-Dimethylpropanoyl Chloride

2,2-Dimethylpropanoic acid is treated with thionyl chloride under reflux, yielding the corresponding acid chloride. Excess thionyl chloride is removed under reduced pressure.

Coupling Reaction

The piperidine-thiadiazole intermediate is reacted with 2,2-dimethylpropanoyl chloride in dichloromethane, using triethylamine to scavenge HCl. The reaction is conducted at room temperature to minimize side reactions.

Spectroscopic Validation

- 13C NMR (100 MHz, CDCl3): δ 207.8 (C=O), 160.1 (C-O), 128.4–114.7 (ArC), 55.3 (OCH3), 48.2 (N-CH2), 27.9 (C(CH3)3).

- HPLC Purity: 98.5%

Alternative Synthetic Routes

One-Pot Thiadiazole-Piperidine Assembly

An alternative strategy involves pre-forming a piperidine-containing thiosemicarbazide. Piperidine-4-carboxylic acid hydrazide is condensed with 4-methoxybenzyl isothiocyanate, followed by cyclization with phosphorus oxychloride. This route reduces step count but suffers from lower yields (55–60%).

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation step, improving yield to 80%. This method is advantageous for large-scale synthesis but requires specialized equipment.

Challenges and Optimization

Regioselectivity in Thiadiazole Formation

The electron-donating 4-methoxybenzyl group directs cyclization to preferentially form the 5-substituted isomer. LC-MS analysis confirms >95% regiochemical purity.

Steric Hindrance in Acylation

The bulky 2,2-dimethylpropanoyl group necessitates prolonged reaction times (24 h) for complete conversion. Kinetic studies reveal a second-order dependence on acyl chloride concentration.

Industrial Scalability Considerations

Solvent Recovery

DMF is recovered via vacuum distillation (85% recovery rate), reducing environmental impact.

Waste Stream Management

Phosphorus-containing byproducts are neutralized with aqueous NaOH, forming precipitates removed by filtration.

Q & A

Q. What synthetic strategies are effective for constructing the 1,3,4-thiadiazole and piperidine moieties in this compound?

The synthesis typically involves multi-step protocols. For the 1,3,4-thiadiazole core, cyclization of thiosemicarbazides with CS₂ under basic conditions (e.g., KOH in ethanol, reflux for 4–5 hours) is common . The piperidine ring can be functionalized via nucleophilic substitution or coupling reactions. For example, 4-methylpiperidine derivatives may react with sulfonyl chlorides or halogenated intermediates in the presence of Na₂CO₃ or LiH in polar aprotic solvents (e.g., DMF) . Post-synthetic modifications, such as introducing the 4-methoxybenzyl group, often require reductive amination or alkylation under inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

A combination of spectroscopic and analytical techniques is essential:

- NMR : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly distinguishing thiadiazole (C=S) and piperidine resonances .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis provides unambiguous bond-length and angle data, as demonstrated in structurally analogous thiadiazole-piperidine hybrids .

- IR Spectroscopy : Key functional groups (e.g., C=O at ~1700 cm⁻¹) validate successful acylation steps .

Q. What purification methods are recommended to achieve >95% purity for in vitro assays?

Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard for intermediate purification. Final compounds often require recrystallization from methanol or DMF/ethanol mixtures (1:1 v/v) to remove trace impurities . Purity should be validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield optimization across different synthetic routes?

Conflicting yields may arise from solvent polarity, catalyst selection, or reaction time. For example:

- Solvent Effects : Refluxing in ethanol vs. DMF can alter reaction kinetics due to differences in dielectric constants .

- Catalyst Optimization : LiH (in DMF) vs. Na₂CO₃ (aqueous) may favor distinct pathways (e.g., SN2 vs. elimination) . Systematic Design of Experiments (DoE) with variables like temperature, solvent, and stoichiometry can identify optimal conditions. Computational tools (e.g., DFT calculations) may rationalize mechanistic divergences .

Q. What methodologies are suitable for evaluating structure-activity relationships (SAR) of this compound?

- Bioisosteric Replacement : Substitute the 4-methoxybenzyl group with electron-withdrawing (e.g., 4-nitro) or bulky (e.g., 4-tert-butyl) analogs to assess electronic/steric effects on target binding .

- Fragment-Based Screening : Test truncated analogs (e.g., thiadiazole-piperidine fragments) in competitive binding assays to identify pharmacophoric elements .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., bacterial enzymes or kinase domains) .

Q. How should researchers design in vitro assays to assess antibacterial activity while minimizing false positives?

- Minimum Inhibitory Concentration (MIC) : Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a cytotoxicity assay (e.g., HEK293 cells) to rule out nonspecific membrane disruption .

- Resazurin Reduction Assay : Quantify metabolic inhibition in biofilms to evaluate antibiofilm potential .

- Control for Thiol Reactivity : Include a thiol-scavenging agent (e.g., glutathione) to confirm activity is not artifactual .

Q. What analytical challenges arise in characterizing degradation products under physiological conditions?

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) and monitor via LC-MS for hydrolytic cleavage (e.g., piperidine ring opening or thiadiazole decomposition) .

- Oxidative Stress : Expose to H₂O₂ or liver microsomes to simulate Phase I metabolism. Identify metabolites via tandem MS/MS .

- Crystallization Variability : Polymorph formation during degradation can complicate XRD analysis; use differential scanning calorimetry (DSC) to detect phase changes .

Key Considerations for Researchers

- Stereochemical Complexity : The piperidine ring’s conformation may influence bioactivity. Use NOESY NMR or circular dichroism (CD) to probe stereochemistry .

- Scale-Up Challenges : Pilot-scale reactions may require switching from LiH (moisture-sensitive) to safer bases like K₂CO₃ .

- Data Reproducibility : Document solvent batch variability (e.g., ethanol purity) and humidity levels during hygroscopic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.